molecular formula C10H19Cl2N3 B15299460 1-cyclopentyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride

1-cyclopentyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride

Katalognummer: B15299460
Molekulargewicht: 252.18 g/mol
InChI-Schlüssel: NJLGWQZWLCPZOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopentyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H15N3.2ClH. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride typically involves the reaction of cyclopentylamine with 1-methyl-1H-pyrazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-cyclopentyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted amines.

Wissenschaftliche Forschungsanwendungen

1-cyclopentyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-cyclopentyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-cyclopentyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride is unique due to its specific cyclopentyl and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C10H19Cl2N3

Molekulargewicht

252.18 g/mol

IUPAC-Name

cyclopentyl-(2-methylpyrazol-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H17N3.2ClH/c1-13-9(6-7-12-13)10(11)8-4-2-3-5-8;;/h6-8,10H,2-5,11H2,1H3;2*1H

InChI-Schlüssel

NJLGWQZWLCPZOP-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=N1)C(C2CCCC2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.